molecular formula C9H11N3O2 B13190377 {6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol

{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol

Cat. No.: B13190377
M. Wt: 193.20 g/mol
InChI Key: DJJYSHDYXUSWRI-UHFFFAOYSA-N
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Description

{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol is a heterocyclic compound with a molecular formula of C9H11N3O2 and a molecular weight of 193.20 . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol typically involves the condensation of 2-aminopyrazine with appropriate aldehydes or ketones under controlled conditions. One common method includes the reaction of 2-aminopyrazine with 2-methoxyacetophenone in the presence of a base such as sodium methoxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) or modulate the function of GABA receptors . These interactions result in the modulation of cellular processes such as cell cycle progression, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This structural feature allows for more diverse chemical modifications and applications compared to its analogs .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

(6-methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl)methanol

InChI

InChI=1S/C9H11N3O2/c1-6-7(5-13)12-4-9(14-2)10-3-8(12)11-6/h3-4,13H,5H2,1-2H3

InChI Key

DJJYSHDYXUSWRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)OC)CO

Origin of Product

United States

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